molecular formula C14H13FO B6371175 5-(5-Fluoro-2-methylphenyl)-3-methylphenol, 95% CAS No. 1261889-96-6

5-(5-Fluoro-2-methylphenyl)-3-methylphenol, 95%

Cat. No. B6371175
CAS RN: 1261889-96-6
M. Wt: 216.25 g/mol
InChI Key: VQAPZCLHNNBLCC-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-methylphenyl)-3-methylphenol, 95% (5-FMPMP) is an aromatic compound with a molecular weight of 192.17 g/mol. It is a white crystalline solid with a melting point of 106-107°C, and it is soluble in organic solvents such as ethanol, acetone, and ethyl acetate. 5-FMPMP is a phenol derivative, and it has been studied for its potential use in a variety of scientific and medical applications.

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-methylphenyl)-3-methylphenol, 95% is not yet fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It is also believed to inhibit the production of pro-inflammatory cytokines, which have been linked to a variety of diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Fluoro-2-methylphenyl)-3-methylphenol, 95% have not yet been fully studied. However, it has been shown to have antioxidant and anti-inflammatory effects in vitro. It has also been shown to inhibit the production of pro-inflammatory cytokines, which have been linked to a variety of diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(5-Fluoro-2-methylphenyl)-3-methylphenol, 95% for laboratory experiments is its high purity (95%). It is also relatively easy to synthesize and is soluble in organic solvents. However, its mechanism of action is not yet fully understood, and it has not been studied extensively in vivo.

Future Directions

Future research should focus on further elucidating the mechanism of action of 5-(5-Fluoro-2-methylphenyl)-3-methylphenol, 95% and its potential applications in medicine. Studies should also be conducted to determine the safety and efficacy of 5-(5-Fluoro-2-methylphenyl)-3-methylphenol, 95% in vivo. Additionally, further studies should be conducted to explore the potential use of 5-(5-Fluoro-2-methylphenyl)-3-methylphenol, 95% as an antioxidant and anti-inflammatory agent. Finally, further research should be conducted to explore the potential use of 5-(5-Fluoro-2-methylphenyl)-3-methylphenol, 95% as a fluorescent probe.

Synthesis Methods

5-(5-Fluoro-2-methylphenyl)-3-methylphenol, 95% can be synthesized by the reaction of 5-fluoro-2-methylphenol and 3-methylphenol in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90°C for a period of 8-10 hours. The reaction is monitored by thin layer chromatography (TLC) and the product is purified by recrystallization using ethanol.

Scientific Research Applications

5-(5-Fluoro-2-methylphenyl)-3-methylphenol, 95% has been studied for its potential use in a variety of scientific and medical applications. It has been used as a reagent in the synthesis of a variety of molecules, including heterocyclic compounds and pharmaceuticals. It has also been studied for its potential use as an antioxidant, a corrosion inhibitor, and a fluorescent probe.

properties

IUPAC Name

3-(5-fluoro-2-methylphenyl)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-9-5-11(7-13(16)6-9)14-8-12(15)4-3-10(14)2/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAPZCLHNNBLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683753
Record name 5'-Fluoro-2',5-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261889-96-6
Record name 5'-Fluoro-2',5-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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